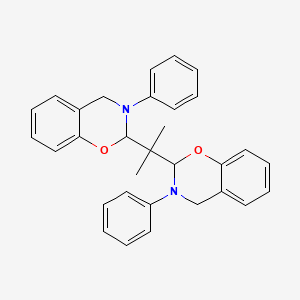
2,2'-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a complex organic compound with the molecular formula C21H22N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two benzoxazine rings connected by a propane-2,2-diyl bridge, each benzoxazine ring being substituted with a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of bisphenol A with formaldehyde and aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Mannich base, which cyclizes to form the benzoxazine rings. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over the reaction conditions and improves the efficiency of the process. The use of catalysts, such as Lewis acids or bases, can also enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine rings to benzoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzoxazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce benzoxazolidines .
Applications De Recherche Scientifique
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polybenzoxazines, which are high-performance thermosetting polymers with excellent thermal and mechanical properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with various molecular targets and pathways. The benzoxazine rings can undergo ring-opening polymerization to form polybenzoxazines, which exhibit unique properties such as high thermal stability and chemical resistance. The phenyl groups can participate in π-π interactions, enhancing the material’s mechanical strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(4-hydroxyphenyl)propane (Bisphenol A): A precursor in the synthesis of polycarbonates and epoxy resins.
2,2’-Bis(3-amino-4-hydroxyphenyl)propane: Used in the synthesis of polyimides and as a functional monomer.
Uniqueness
2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is unique due to its ability to form polybenzoxazines with superior thermal and mechanical properties compared to other similar compounds. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
676515-60-9 |
|---|---|
Formule moléculaire |
C31H30N2O2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
3-phenyl-2-[2-(3-phenyl-2,4-dihydro-1,3-benzoxazin-2-yl)propan-2-yl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C31H30N2O2/c1-31(2,29-32(25-15-5-3-6-16-25)21-23-13-9-11-19-27(23)34-29)30-33(26-17-7-4-8-18-26)22-24-14-10-12-20-28(24)35-30/h3-20,29-30H,21-22H2,1-2H3 |
Clé InChI |
KRQOZPVFOGDRJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1N(CC2=CC=CC=C2O1)C3=CC=CC=C3)C4N(CC5=CC=CC=C5O4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


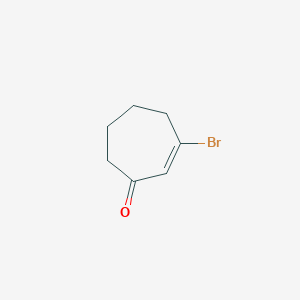
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)

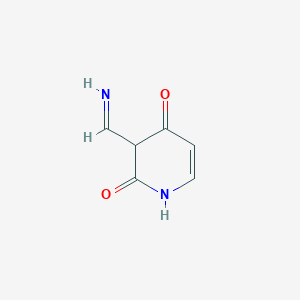
![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15158738.png)
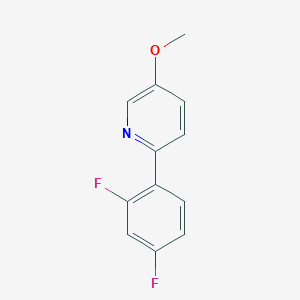
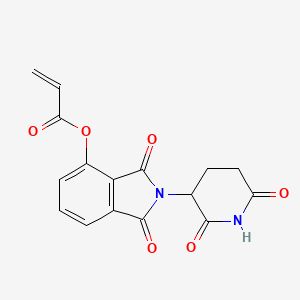
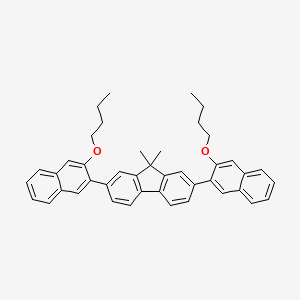
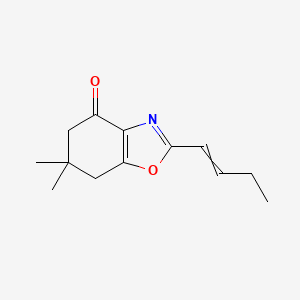
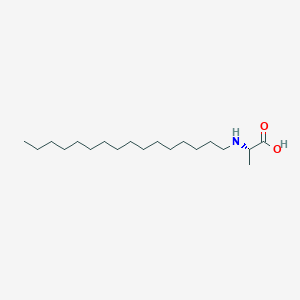
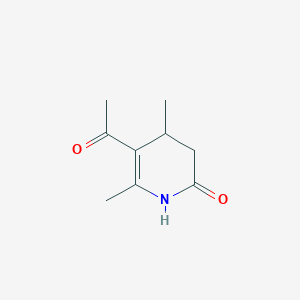
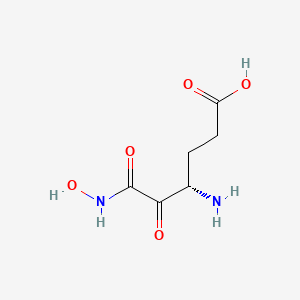
silane](/img/structure/B15158801.png)
